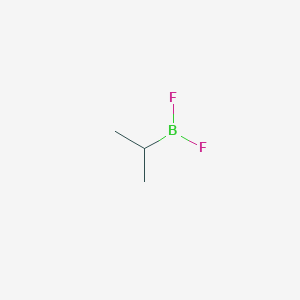
Isopropyldifluoroborane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyldifluoroborane is an organoboron compound with the chemical formula C₃H₇BF₂. It is a derivative of borane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopropyldifluoroborane can be synthesized through several methods. One common method involves the reaction of isopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyldifluoroborane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isopropylboronic acid and difluoroboric acid.
Reduction: Reduction reactions can convert this compound back to isopropylborane.
Substitution: The fluorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Isopropylboronic acid and difluoroboric acid.
Reduction: Isopropylborane.
Substitution: Various halogenated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Isopropyldifluoroborane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism by which isopropyldifluoroborane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylboronic acid: Similar in structure but with a methyl group instead of an isopropyl group.
Phenylboronic acid: Contains a phenyl group instead of an isopropyl group.
Triethylborane: Contains three ethyl groups instead of an isopropyl group and fluorine atoms.
Uniqueness
Isopropyldifluoroborane is unique due to the presence of both fluorine atoms and an isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
3857-03-2 |
|---|---|
Molekularformel |
C3H7BF2 |
Molekulargewicht |
91.90 g/mol |
IUPAC-Name |
difluoro(propan-2-yl)borane |
InChI |
InChI=1S/C3H7BF2/c1-3(2)4(5)6/h3H,1-2H3 |
InChI-Schlüssel |
ZNGYGWBCHYGGRA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















